molecular formula C20H13NaO3 B3055233 1-Pyrenebutanoic acid, gamma-oxo-, sodium salt CAS No. 63450-99-7

1-Pyrenebutanoic acid, gamma-oxo-, sodium salt

Cat. No. B3055233
CAS RN: 63450-99-7
M. Wt: 324.3 g/mol
InChI Key: RVTUQJFTDZOMNF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrenebutanoic acid, γ-oxo-, sodium salt, also known as sodium 4-oxo-4-(pyren-1-yl)butanoate, is a chemical compound with the molecular formula C20H13O3.Na . It has a molecular weight of 324.3052 . This compound is used as a fluorescent molecule for the detection of proteins such as bovine serum albumin (BSA) and human serum albumin (HSA), as well as a protease (trypsin) .


Molecular Structure Analysis

The molecular structure of 1-Pyrenebutanoic acid, gamma-oxo-, sodium salt involves a pyrene (Py) part and a butanoic acid succinimidyl ester (BSE) part . The Py part is considered to noncovalently bind to graphitic materials via π−π stacking .


Chemical Reactions Analysis

The succinimide group in the BSE part of 1-Pyrenebutanoic acid, gamma-oxo-, sodium salt reacts with amines in a protein by forming an amide bond . This compound can also be used for monitoring trypsin by the cleavage of HSA or BSA in the presence of copper ions .


Physical And Chemical Properties Analysis

1-Pyrenebutanoic acid, gamma-oxo-, sodium salt exhibits a quenched fluorescent change at 455 nm toward serum albumins (SAs) . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Graphene Nanosheets Modification

1-Pyrenebutanoic acid, gamma-oxo-, sodium salt has been explored for its ability to modify graphene nanosheets. A study reported the preparation of 1-pyrene sulfonic acid sodium salt (1-PSA) modified graphene nanosheets through a novel one-pot in situ supercritical fluid exfoliation and modification reaction. This process resulted in the electron transfer from the graphene surface to the 1-PSA molecules, indicating a significant potential for technological applications, especially in improving the Li-ion charge-discharge properties of graphene-based materials (Jang et al., 2011).

Electrosynthesis for Light-Emitting Diodes

Another innovative application of pyrene derivatives involves the electrosynthesis of poly (pyrene-1-sulfonic acid sodium salt) (PPyS) films. These films exhibited promising redox activity, structural stability, and significant semiconducting properties. The fluorescent properties of PPyS films, particularly their blue-light-emitting capabilities, were highlighted, suggesting their potential use in the development of blue light-emitting diodes (Xie et al., 2011).

Safety And Hazards

1-Pyrenebutanoic acid, gamma-oxo-, sodium salt may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of research on 1-Pyrenebutanoic acid, gamma-oxo-, sodium salt could involve its application in biosensing devices . The effect of the external environment around this compound is of importance when considering the standing-up process of the BSE part from graphene .

properties

IUPAC Name

sodium;4-oxo-4-pyren-1-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3.Na/c21-17(10-11-18(22)23)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13;/h1-9H,10-11H2,(H,22,23);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTUQJFTDZOMNF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069846
Record name 1-Pyrenebutanoic acid, .gamma.-oxo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrenebutanoic acid, gamma-oxo-, sodium salt

CAS RN

63450-99-7
Record name 1-Pyrenebutanoic acid, gamma-oxo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrenebutanoic acid, .gamma.-oxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Pyrenebutanoic acid, .gamma.-oxo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 4-oxo-4-(pyren-1-yl)butanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3QB35L8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrenebutanoic acid, gamma-oxo-, sodium salt
Reactant of Route 2
Reactant of Route 2
1-Pyrenebutanoic acid, gamma-oxo-, sodium salt
Reactant of Route 3
Reactant of Route 3
1-Pyrenebutanoic acid, gamma-oxo-, sodium salt
Reactant of Route 4
Reactant of Route 4
1-Pyrenebutanoic acid, gamma-oxo-, sodium salt
Reactant of Route 5
Reactant of Route 5
1-Pyrenebutanoic acid, gamma-oxo-, sodium salt
Reactant of Route 6
Reactant of Route 6
1-Pyrenebutanoic acid, gamma-oxo-, sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.